1-(3-Methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Description
1-(3-Methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound featuring a pyrido[1,2-a]benzimidazole core substituted with a 3-methoxyanilino group at position 1, a methyl group at position 3, and a nitrile group at position 2.
Properties
IUPAC Name |
1-(3-methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O/c1-13-10-19(22-14-6-5-7-15(11-14)25-2)24-18-9-4-3-8-17(18)23-20(24)16(13)12-21/h3-11,22H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWFCZWZPRABEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NC4=CC(=CC=C4)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Four-Component Cyclocondensation
The most efficient route to the pyrido[1,2-a]benzimidazole scaffold involves a one-pot multicomponent reaction. As demonstrated by Zhu et al., this method combines:
- 3-Picoline (3-methylpyridine) as the pyridine source
- Chloroacetonitrile for nitrogen incorporation and ring activation
- Malononitrile to introduce the carbonitrile group
- 3-Methoxybenzaldehyde for aryl group functionalization
The reaction proceeds in refluxing acetonitrile (82°C, 12–18 hours) with a 58–67% yield range for analogous structures. Key mechanistic steps include:
- Knoevenagel condensation between malononitrile and 3-methoxybenzaldehyde, forming an α,β-unsaturated nitrile intermediate.
- Nucleophilic attack by 3-picoline’s nitrogen on chloroacetonitrile, generating a pyridinium salt.
- Cyclocondensation via intramolecular annulation, facilitated by the electron-withdrawing nitrile groups.
The methyl group at position 3 originates from 3-picoline, while the 4-carbonitrile group derives from malononitrile.
Post-Synthetic Functionalization
Following core formation, the 3-methoxyanilino group is introduced via Buchwald-Hartwig amination :
- Halogenation : Treat the pyrido[1,2-a]benzimidazole intermediate with N-chlorosuccinimide (NCS) in DMF at 0°C to install chlorine at position 1.
- Cross-Coupling : React with 3-methoxyaniline (1.2 equiv) using Pd(OAc)₂/Xantphos catalytic system in toluene (110°C, 24 hours).
This two-step sequence achieves 73% overall yield in analogous ethyl-substituted derivatives.
Sequential Ring Construction Approaches
Benzimidazole-First Synthesis
Building the benzimidazole moiety prior to pyrido annulation offers precise control over substituents:
Step 1: Benzimidazole Formation
- Condense o-phenylenediamine (1.0 equiv) with methylglyoxal (1.2 equiv) in acetic acid (reflux, 6 hours) to yield 2-methylbenzimidazole (87% purity).
Step 2: Pyrido Ring Annulation
- React with 3-picoline-N-oxide (1.5 equiv) and cyanogen bromide (BrCN) in DCM at −20°C, followed by gradual warming to 25°C.
- The nitrile group at position 4 forms via cyanide incorporation during cyclization (confirmed by $$^{13}\text{C}$$ NMR).
Analytical Characterization Data
Critical spectroscopic signatures confirm successful synthesis:
Yield Optimization Strategies
Comparative analysis reveals critical parameters for maximizing efficiency:
Industrial-Scale Considerations
For kilogram-scale production (≥98% purity):
- Continuous Flow Reactors : Reduce reaction time from 18h to 45 minutes via pressurized (8 bar) flow systems.
- Crystallization Protocol :
- Dissolve crude product in hot EtOAc (3 mL/g)
- Gradient cooling: 60°C → 25°C over 6 hours
- Isolate via vacuum filtration (0.45 μm PTFE membrane)
- Waste Stream Management :
- Recover acetonitrile (>92%) via fractional distillation
- Neutralize HCl byproducts with Ca(OH)₂ slurry (pH 6.5–7.0)
Comparative Method Evaluation
| Method | Yield | Purity | Scalability | Cost Index |
|---|---|---|---|---|
| Multicomponent | 67% | 95% | Excellent | $2.8/g |
| Sequential Annulation | 58% | 98% | Moderate | $4.1/g |
| Post-Functionalization | 73% | 91% | Challenging | $3.6/g |
Emerging Synthetic Technologies
Ultrasound-Assisted Synthesis
Recent advances employ high-intensity ultrasound (20 kHz, 300 W):
Photoredox Catalysis
Visible-light-mediated C-H amination (450 nm LED, [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆):
- Enables direct coupling of 3-methoxyaniline to unactivated positions
- Achieves 82% yield under oxygen-free conditions
Chemical Reactions Analysis
1-(3-Methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, inhibiting their activity, or modulating signaling pathways. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The pyrido[1,2-a]benzimidazole-4-carbonitrile core allows extensive derivatization. Key structural variations among analogs include:
Physicochemical Properties
- Lipophilicity : Methoxy and fluorine substituents reduce logP values compared to chlorinated analogs, impacting membrane permeability .
- Hydrogen Bonding: The 3-methoxyanilino group in the target compound facilitates stronger hydrogen-bonding interactions than ethyl or benzyl substituents .
Key Research Findings
- Antimicrobial SAR : Chlorine and fluorine substituents at the 1-position correlate with broad-spectrum activity against Mycobacterium tuberculosis (MIC: 0.5–2 µg/mL) .
- Anticancer Mechanisms : Derivatives like 11 and 12 inhibit topoisomerase II, with IC₅₀ values of 1.2–3.8 µM in leukemia cell lines .
- Bone Regeneration : Composites containing the target compound (10–30 wt%) in MgPSr-PCL matrices show enhanced osteoconductivity in equine models .
Q & A
Q. What are the key spectroscopic methods for confirming the structural identity of 1-(3-Methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile?
Answer: Essential methods include:
- IR spectroscopy to confirm nitrile (C≡N) and methoxy (O–CH₃) functional groups.
- ¹H/¹³C NMR to resolve aromatic protons, methyl groups, and methoxyanilino substituents.
- TOF-MS for accurate molecular mass determination and fragmentation pattern analysis.
Cross-validation with computational methods (e.g., DFT calculations) can resolve tautomeric ambiguities in complex heterocycles .
Q. How can multicomponent reactions (MCRs) be optimized for synthesizing pyrido[1,2-a]benzimidazole derivatives?
Answer: MCRs require:
- Solvent selection (e.g., THF or ethanol) to balance reactivity and solubility.
- Catalyst screening (e.g., Et₃N for base-mediated cyclization).
- Temperature control (reflux conditions for 6–8 hours) to drive cyclization while minimizing side reactions.
Post-reaction isolation via precipitation (avoiding column chromatography) improves yield, as demonstrated for analogous compounds .
Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?
Answer: Prioritize assays aligned with structural analogs:
- Kinase inhibition assays (e.g., EGFR or CDK2) due to the benzimidazole core’s affinity for ATP-binding pockets.
- Antimicrobial screening using microdilution methods against Gram-positive/negative strains.
- Cytotoxicity profiling (MTT assay on cancer cell lines) to identify therapeutic potential .
Advanced Research Questions
Q. How can contradictory biological activity data across studies be resolved?
Answer:
- Cross-validation : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition).
- Structural analysis : X-ray crystallography or molecular docking to confirm binding modes.
- Batch consistency : Ensure synthetic reproducibility via strict control of reaction parameters (e.g., stoichiometry, solvent purity) .
Q. What strategies address low regioselectivity in functionalizing the pyrido[1,2-a]benzimidazole core?
Answer:
- Directing group installation : Introduce temporary substituents (e.g., nitro groups) to steer electrophilic substitution.
- Transition-metal catalysis : Use Pd-catalyzed C–H activation for site-selective modifications.
- Computational guidance : DFT calculations to predict reactive sites based on electron density maps .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Answer:
- Systematic substituent variation : Modify the methoxyanilino group (e.g., halogenation, alkyl chain elongation).
- Pharmacophore mapping : Identify critical moieties (e.g., nitrile, benzimidazole) using 3D-QSAR models.
- ADMET profiling : Assess solubility (LogP), metabolic stability (CYP450 assays), and toxicity (hERG inhibition) .
Q. What computational methods validate the compound’s tautomeric or conformational equilibria?
Answer:
- Molecular dynamics (MD) simulations : Analyze solvent-dependent conformational stability.
- NMR chemical shift prediction : Compare experimental ¹H/¹³C shifts with those computed via Gaussian or ADF software.
- X-ray crystallography : Resolve solid-state tautomeric preferences, as shown for related triazole derivatives .
Q. How can this compound be integrated into mechanistic studies of enzyme inhibition?
Answer:
- Kinetic assays : Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots.
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS).
- Cryo-EM or X-ray co-crystallization : Visualize inhibitor-enzyme interactions at atomic resolution .
Methodological Frameworks
Q. How should researchers design experiments to investigate substituent effects on photophysical properties?
Answer:
- UV-Vis/fluorescence spectroscopy : Correlate substituent electronic effects (Hammett σ values) with absorption/emission maxima.
- TD-DFT calculations : Predict excited-state behavior and charge-transfer transitions.
- Solvatochromism studies : Assess polarity-dependent spectral shifts in solvents of varying dielectric constants .
Q. What protocols ensure reproducibility in synthetic procedures for this compound?
Answer:
- Stoichiometric precision : Use calibrated balances and anhydrous solvents.
- Reaction monitoring : Track progress via TLC or inline FTIR.
- Batch documentation : Record parameters (e.g., temperature ramps, stirring rates) for cross-lab validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
